1-(4-Fluorophenyl)pentan-2-one
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Overview
Description
1-(4-Fluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a member of the synthetic cathinone family, which are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with 1-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under elevated temperatures and pressures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)pentan-2-one has been extensively studied for its applications in various fields:
Mechanism of Action
The primary mechanism of action of 1-(4-Fluorophenyl)pentan-2-one involves the inhibition of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects. The compound’s interaction with these transporters is similar to that of other synthetic cathinones and amphetamines .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pentan-2-one is structurally similar to other synthetic cathinones, such as:
4’-Fluorovalerophenone: Differing by the position of the fluorine atom on the phenyl ring.
4F-α-PVP (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one): Contains a pyrrolidine ring instead of a ketone group.
4-FPD (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one): Contains a methylamino group instead of a ketone group.
Uniqueness: this compound is unique due to its specific substitution pattern and its balance of lipophilicity and hydrophilicity, which affects its pharmacokinetic properties and biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSVFKBCUSVXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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